(2-Formyl-4-methylphenyl)boronic acid
Overview
Description
“(2-Formyl-4-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 444188-28-7 . It has a molecular weight of 163.97 and its IUPAC name is 2-formyl-4-methylphenylboronic acid . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BO3/c1-6-2-3-8 (9 (11)12)7 (4-6)5-10/h2-5,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical and Chemical Properties Analysis
“this compound” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Drug Delivery Systems
Boronic acids, including derivatives of (2-Formyl-4-methylphenyl)boronic acid, are instrumental in developing glucose-responsive polymeric insulin delivery systems. Their unique ability to interact with cyclic diols allows for the formulation of insulin-containing nanoparticles that can swell and release insulin in response to glucose levels, showing potential for self-regulated insulin delivery in diabetes management (N. Siddiqui et al., 2016).
Sensor Technology
Boronic acid compounds have been employed as selective sensors for various biological and chemical substances. The interaction of boronic acids with cis-1,2- or 1,3-diols forms the basis for fluorescent sensors capable of detecting carbohydrates, bioactive substances, and other important molecules (S. Huang et al., 2012).
Catalysis and Organic Synthesis
Boronic acids serve as catalysts and reagents in various organic reactions, including the Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds in synthetic chemistry. The unique properties of boronic acids, such as this compound, facilitate the catalysis of reactions under mild conditions, offering a path to synthesize complex molecules efficiently (T. Kinzel et al., 2010).
Biomedical Applications
Boronic acid polymers, including those derived from this compound, have found extensive use in biomedical applications. Their unique reactivity and ability to form reversible covalent bonds with diols and polyols make them suitable for HIV treatment, obesity, diabetes management, and cancer therapy. These compounds are valued for their versatility in drug formulation and targeted delivery systems (J. Cambre & B. Sumerlin, 2011).
Mechanism of Action
Target of Action
The primary target of (2-Formyl-4-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
Its lipophilicity is low, as indicated by its iLOGP value of 0.0 . The compound is also very soluble in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent makes it a valuable tool in this process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statement H319, indicating that it can cause serious eye irritation . Precautionary measures include avoiding inhalation, contact with skin, and swallowing, as well as wearing protective gloves, eye protection, and face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
(2-Formyl-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver and kidney damage. These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These effects can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context. Once inside the cell, this compound can bind to transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
Properties
IUPAC Name |
(2-formyl-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGRMVFJTQAITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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